molecular formula C22H22N2OS B3993278 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone

Cat. No.: B3993278
M. Wt: 362.5 g/mol
InChI Key: BYWGDRGGEFFLMQ-UHFFFAOYSA-N
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Description

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a phenylamino group, and a thiophene ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction forms the quinoline core, which is then further functionalized to introduce the phenylamino and thiophene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylamino and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a probe for studying biological processes involving quinoline derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenylamino and thiophene groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-1-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone is unique due to the presence of both the quinoline and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-16-14-20(23-17-8-3-2-4-9-17)19-11-5-6-12-21(19)24(16)22(25)15-18-10-7-13-26-18/h2-13,16,20,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWGDRGGEFFLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)CC3=CC=CS3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone
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1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone
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1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone
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1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone
Reactant of Route 5
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone
Reactant of Route 6
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(thiophen-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.